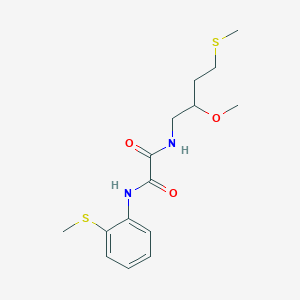

2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

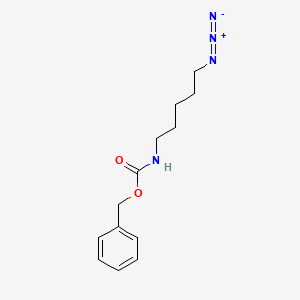

2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzamide is a useful research compound. Its molecular formula is C14H14BrNO2 and its molecular weight is 308.175. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

Efficient Synthesis of Benzofurans : A convenient method for the synthesis of 2-bromo-3-aroyl-benzo[b]furans has been developed, utilizing the 2-bromo group as a versatile synthetic handle for palladium-mediated couplings and direct nucleophilic substitutions. This method allows for the creation of a range of 2-substituted-3-aroyl-benzo[b]furans (Gill, Grobelny, Chaplin, & Flynn, 2008).

Novel Synthesis of Diimino-furans : A palladium-catalyzed cyclization of bromoacrylamides with isocyanides has been used to synthesize substituted 2,5-diimino-furans, which serve as precursors to maleamides. This synthesis is believed to proceed through coordination of the amide oxygen atom to the Pd(II) centre (Jiang, Yin, Li, Liu, Zhao, & Wu, 2014).

Metal-Free Photochemical Route : 2-Substituted benzo[b]furans have been synthesized using a metal-free photochemical reaction between 2-chlorophenol derivatives and terminal alkynes. This environmentally friendly procedure utilizes chlorophenols instead of more expensive bromo or iodo analogues (Protti, Fagnoni, & Albini, 2012).

Chemical Properties and Reactions

Reactivity of Benzothiazole Derivatives : The reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole has been studied, with the compound undergoing electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).

Crystal Structure Analysis : The crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a compound showing biological and pharmacological activities, has been studied to understand its molecular arrangement and potential hybridization effects at the furan atoms (Galešić & Vlahov, 1990).

Theoretical Studies : Detailed theoretical studies, including X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, have been conducted on antipyrine derivatives like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide to understand their intermolecular interactions (Saeed et al., 2020).

Applications in Organic Synthesis

- Domino Reactions for Benzofurans : A domino intermolecular Sonogashira coupling followed by an intramolecular cyclization process has been employed to synthesize 2,3-disubstituted benzo[b]furans, demonstrating a method to construct two C-C bonds in a one-pot manner (Kishore & Satyanarayana, 2022).

Mechanism of Action

Target of Action

Benzamide derivatives have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .

Mode of Action

It is known that benzamide derivatives can interact with their targets and cause changes that result in their anti-tubercular activity .

Biochemical Pathways

It is known that benzamide derivatives can affect the biochemical pathways ofMycobacterium tuberculosis, leading to its inhibition .

Result of Action

It is known that benzamide derivatives can exhibit significant activity againstMycobacterium tuberculosis .

Properties

IUPAC Name |

2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c1-10(8-11-6-7-18-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-7,9-10H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZKJUPWMMIXFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-chlorophenyl)amino]-N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874885.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2874887.png)

![N-(4-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874891.png)

![1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2874898.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2874899.png)

![Methyl 2-amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2874901.png)

![4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2874902.png)

![3-{[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2874903.png)